molecular formula C18H28N4O3 B14349354 4-(4-Azido-2,5-dibutoxyphenyl)morpholine CAS No. 94000-06-3

4-(4-Azido-2,5-dibutoxyphenyl)morpholine

Cat. No.: B14349354
CAS No.: 94000-06-3
M. Wt: 348.4 g/mol
InChI Key: CXEJZJZTMBMQOO-UHFFFAOYSA-N
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Description

4-(4-Azido-2,5-dibutoxyphenyl)morpholine is a chemical compound characterized by the presence of an azido group attached to a dibutoxyphenyl ring, which is further connected to a morpholine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Azido-2,5-dibutoxyphenyl)morpholine typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 4-(2,5-dibutoxyphenyl)morpholine.

    Azidation: The azido group is introduced through a nucleophilic substitution reaction, where a suitable azide source, such as sodium azide, reacts with the precursor compound under controlled conditions.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-(4-Azido-2,5-dibutoxyphenyl)morpholine undergoes various chemical reactions, including:

    Oxidation: The azido group can be oxidized to form nitrene intermediates.

    Reduction: The azido group can be reduced to form amines.

    Substitution: The azido group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include peroxides and transition metal catalysts.

    Reduction: Reducing agents such as hydrogen gas in the presence of a catalyst or lithium aluminum hydride are used.

    Substitution: Nucleophiles such as amines or alcohols can react with the azido group under mild conditions.

Major Products Formed

    Oxidation: Formation of nitrene intermediates.

    Reduction: Formation of primary amines.

    Substitution: Formation of substituted morpholine derivatives.

Scientific Research Applications

4-(4-Azido-2,5-dibutoxyphenyl)morpholine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(4-Azido-2,5-dibutoxyphenyl)morpholine involves the reactivity of the azido group. Upon activation (e.g., by UV light), the azido group can form highly reactive nitrene intermediates, which can insert into C-H bonds or react with other functional groups. This reactivity is harnessed in various applications, such as cross-linking in polymers and bioconjugation.

Comparison with Similar Compounds

Similar Compounds

    4-Azido-2,5-dibutoxybenzene: Lacks the morpholine ring but shares the azido and dibutoxyphenyl groups.

    4-(4-Azido-2,5-dimethoxyphenyl)morpholine: Similar structure but with methoxy groups instead of butoxy groups.

Uniqueness

4-(4-Azido-2,5-dibutoxyphenyl)morpholine is unique due to the combination of the azido group, dibutoxyphenyl ring, and morpholine ring

Properties

CAS No.

94000-06-3

Molecular Formula

C18H28N4O3

Molecular Weight

348.4 g/mol

IUPAC Name

4-(4-azido-2,5-dibutoxyphenyl)morpholine

InChI

InChI=1S/C18H28N4O3/c1-3-5-9-24-17-14-16(22-7-11-23-12-8-22)18(25-10-6-4-2)13-15(17)20-21-19/h13-14H,3-12H2,1-2H3

InChI Key

CXEJZJZTMBMQOO-UHFFFAOYSA-N

Canonical SMILES

CCCCOC1=CC(=C(C=C1N=[N+]=[N-])OCCCC)N2CCOCC2

Origin of Product

United States

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